molecular formula C23H28O2Si B13912236 (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one

(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one

Cat. No.: B13912236
M. Wt: 364.6 g/mol
InChI Key: FJHHHEIKEUNJDP-CBQGHPETSA-N
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Description

(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is a complex organic compound with a bicyclic structure. This compound is notable for its unique configuration and the presence of a tert-butyl(diphenyl)silyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and can be performed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of photoredox catalysis and blue LED irradiation is particularly advantageous for industrial applications due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The tert-butyl(diphenyl)silyl group plays a crucial role in modulating the compound’s reactivity and stability. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is unique due to its specific configuration and the presence of the tert-butyl(diphenyl)silyl group. This imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H28O2Si

Molecular Weight

364.6 g/mol

IUPAC Name

(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C23H28O2Si/c1-23(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-16-22-20-14-17(24)15-21(20)22/h4-13,20-22H,14-16H2,1-3H3/t20-,21+,22?

InChI Key

FJHHHEIKEUNJDP-CBQGHPETSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3[C@H]4[C@@H]3CC(=O)C4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C3CC(=O)C4

Origin of Product

United States

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